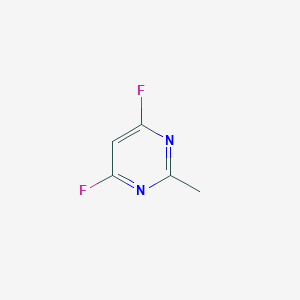

4,6-Difluoro-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVMGJVBZPATCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18382-80-4 | |

| Record name | 4,6-difluoro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 4,6-Difluoro-2-methylpyrimidine (CAS: 18382-80-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoro-2-methylpyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18382-80-4 | [1] |

| Molecular Formula | C₅H₄F₂N₂ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=NC(=CC(=N1)F)F | [1] |

| InChI Key | ALVMGJVBZPATCW-UHFFFAOYSA-N | [1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 207.5 °C at 760 mmHg) | [2] |

| Solubility | Not available | |

| Density | Not available (Predicted for a similar compound, 2-ethoxy-4,6-difluoropyrimidine, is 1.283 g/cm³) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a two-step process starting from the commercially available 4,6-dihydroxy-2-methylpyrimidine. The dihydroxy intermediate is first converted to the dichloro derivative, which is subsequently fluorinated.

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The chlorination of 4,6-dihydroxy-2-methylpyrimidine is a standard procedure in heterocyclic chemistry.

Experimental Protocol:

A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of a tertiary amine or amide.[3][4]

-

Reaction: To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in an inert solvent such as acetonitrile, phosphorus oxychloride (excess, e.g., 4 equivalents) is added.[3]

-

Temperature: The reaction mixture is heated to reflux (approximately 80 °C) for several hours (e.g., 3 hours).[3]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.[3]

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.[3]

Caption: Synthesis of 4,6-Dichloro-2-methylpyrimidine.

Step 2: Synthesis of this compound

The fluorination of 4,6-dichloro-2-methylpyrimidine is achieved via a nucleophilic aromatic substitution reaction (SNAr).

Experimental Protocol:

A common method for the fluorination of chloro-substituted pyrimidines is the use of a fluoride salt, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent.[5]

-

Reaction: A mixture of 4,6-dichloro-2-methylpyrimidine (1 equivalent) and anhydrous potassium fluoride (excess, e.g., 2.5 equivalents) in a suitable solvent like nitrobenzene or sulfolane is prepared.[5] The use of a phase-transfer catalyst can sometimes improve reaction efficiency.

-

Temperature: The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitoring: The reaction is monitored by Gas Chromatography (GC) or TLC.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to distillation or extraction to isolate the product.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure or column chromatography.

Caption: Fluorination of 4,6-Dichloro-2-methylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions.[6] The introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly modulate the electronic properties and metabolic stability of molecules, making this compound a valuable building block in drug design.

Role as a Scaffold for Kinase Inhibitors

A prominent application of the difluoropyrimidine moiety is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The 4,6-difluoropyrimidine scaffold has been incorporated into inhibitors of several kinases, including Janus kinases (JAKs) and Microtubule Affinity-Regulating Kinase 4 (MARK4).[7][8]

The fluorine atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the pyrimidine ring and surrounding functional groups, which can be fine-tuned to optimize binding affinity and selectivity.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway involved in the regulation of the immune system. Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Dysregulation of this pathway is associated with autoimmune diseases and cancers.[9]

Many small molecule inhibitors targeting the ATP-binding site of JAKs have been developed, and several of these incorporate a pyrimidine scaffold. The 4,6-difluoropyrimidine core can serve as a key pharmacophore in the design of such inhibitors.

Caption: Inhibition of the JAK-STAT signaling pathway.

Spectroscopic Data

| Spectroscopic Data | Predicted Values | Source |

| Mass Spectrometry | [M+H]⁺: 131.04154 m/z | [10] |

| [M+Na]⁺: 153.02348 m/z | [10] | |

| [M-H]⁻: 129.02698 m/z | [10] | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| ¹⁹F NMR | Not available | |

| IR Spectrum | Not available |

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility as a scaffold for kinase inhibitors, particularly in the context of the JAK-STAT pathway, highlights its importance in modern drug discovery. Further research into the synthesis and application of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. This compound | C5H4F2N2 | CID 18981184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem [lookchem.com]

- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. The synthesis of 2,4-difluoro-5-chloro-6-methyl pyrimidine and its derived reactive dyes [journal.ecust.edu.cn]

- 6. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C5H4F2N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Difluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Difluoro-2-methylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide combines computed data with extrapolated information from closely related analogs to offer a thorough profile for research and development purposes.

Core Compound Information

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18382-80-4[1] |

| Molecular Formula | C₅H₄F₂N₂[1] |

| SMILES | CC1=NC(=CC(=N1)F)F |

| InChI | InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3[1] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 130.10 g/mol | PubChem (Computed)[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 1.5 | PubChem (Computed)[1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the strong electron-withdrawing effects of the two fluorine atoms.

-

Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[2] This high strength imparts significant stability to the molecule.

-

Nucleophilic Aromatic Substitution (SNA_r_): The positions C4 and C6 are highly activated towards nucleophilic attack. This is a common reaction pathway for fluorinated and chlorinated pyrimidimes. The fluorine atoms can act as leaving groups when reacted with strong nucleophiles. This reactivity is crucial for the synthesis of various derivatives.

-

Electrophilic Substitution: Due to the electron-deficient character of the pyrimidine ring, electrophilic substitution is generally difficult and typically requires harsh conditions. If it occurs, the C5 position is the most likely site for substitution.[3]

Proposed Synthesis Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the fluorination of a corresponding dichloro-pyrimidine precursor.

A potential two-step synthesis is outlined below:

-

Synthesis of 4,6-Dichloro-2-methylpyrimidine: This intermediate can be synthesized from 4,6-dihydroxy-2-methylpyrimidine.

-

Fluorination of 4,6-Dichloro-2-methylpyrimidine: The dichloro intermediate can then be fluorinated to yield the final product.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols (Adapted from Related Syntheses)

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine (from 4,6-dihydroxy-2-methylpyrimidine)

This protocol is adapted from the synthesis of 4,6-dichloropyrimidine.[4][5]

-

Materials: 4,6-dihydroxy-2-methylpyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (or another suitable base).

-

Procedure:

-

To a stirred solution of phosphorus oxychloride, slowly add N,N-dimethylaniline while maintaining the temperature below 20°C.

-

Gradually add 4,6-dihydroxy-2-methylpyrimidine to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound (from 4,6-dichloro-2-methylpyrimidine)

This protocol is based on the fluorination of similar chloropyrimidines.[6]

-

Materials: 4,6-dichloro-2-methylpyrimidine, potassium fluoride (KF), a high-boiling point solvent (e.g., sulfolane or N,N-dimethylformamide).

-

Procedure:

-

Combine 4,6-dichloro-2-methylpyrimidine and an excess of anhydrous potassium fluoride in a suitable solvent in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to a high temperature (typically 150-200°C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS or TLC).

-

After the reaction is complete, cool the mixture and filter to remove the potassium salts.

-

The filtrate, containing the product, can be purified by fractional distillation under reduced pressure.

-

Spectral Properties (Predicted)

Direct experimental spectral data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR:

-

A singlet for the methyl protons (CH₃) is expected, likely in the range of δ 2.0-3.0 ppm.

-

A singlet or a triplet (due to coupling with adjacent fluorine atoms) for the C5 proton is expected.

¹³C NMR:

-

The carbon atoms attached to fluorine (C4 and C6) would show characteristic large one-bond C-F coupling constants.

-

The C2 and C5 carbons would also exhibit smaller two- and three-bond couplings to the fluorine atoms.

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms.

IR Spectroscopy:

-

Strong absorption bands corresponding to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

-

Bands corresponding to the pyrimidine ring vibrations would also be present.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 130.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care.

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Potential Applications in Research and Drug Development

Fluorinated pyrimidines are a well-established class of compounds in medicinal chemistry, most notably as anticancer agents.[7][8][9] The introduction of fluorine can block metabolic pathways and enhance the biological activity of the parent molecule.

Figure 2: General logical relationship for the potential mechanism of action.

The unique substitution pattern of this compound makes it an interesting scaffold for the development of novel therapeutic agents. The methyl group at the C2 position can be further functionalized, while the fluorine atoms at C4 and C6 provide sites for nucleophilic substitution to introduce a variety of other functional groups, allowing for the exploration of structure-activity relationships.

References

- 1. This compound | C5H4F2N2 | CID 18981184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Difluoro-2-methylpyrimidine

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4,6-Difluoro-2-methylpyrimidine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two fluorine atoms and one methyl group. The fluorine atoms at positions 4 and 6 significantly influence the electronic properties of the pyrimidine ring, enhancing its potential for various chemical interactions.

Core Molecular Data

The fundamental structural and chemical identifiers for this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₅H₄F₂N₂ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18382-80-4 | [1] |

| Canonical SMILES | CC1=NC(=CC(=N1)F)F | |

| InChI Key | ALVMGJVBZPATCW-UHFFFAOYSA-N | [1] |

Physicochemical and Computed Properties

The following table details computed physicochemical properties that are critical for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value / Description | Citation |

| Exact Mass | 130.03425446 Da | [1] |

| XLogP3-AA (Lipophilicity) | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 (Nitrogen atoms) | |

| GHS Hazard Statements | H226: Flammable liquid and vapor | [1] |

| H302: Harmful if swallowed | [1] | |

| H315: Causes skin irritation | [1] | |

| H319: Causes serious eye irritation | [1] | |

| H335: May cause respiratory irritation | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most common method for introducing fluorine atoms to heteroaromatic rings is through nucleophilic fluorination of the corresponding chloro-derivatives.[1][2][3] The synthesis would likely start from the commercially available 4,6-dichloro-2-methylpyrimidine and utilize a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.

Caption: Proposed synthesis of this compound via SₙAr.

Experimental Protocols

Representative Protocol for Nucleophilic Fluorination:

This protocol is a generalized representation based on established methods for SₙAr fluorination of chloro-N-heterocycles and has not been optimized for this specific substrate.

-

Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride (KF) (2.5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt, 0.1 equivalents).

-

Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent, such as sulfolane or N,N-dimethylformamide (DMF). Add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Predicted Analytical and Spectroscopic Data

No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling (J) | Notes |

| ¹H | ~2.6 ppm | Singlet (s) or very fine triplet (t) due to small ⁵J(H,F) coupling | The methyl protons (3H) are adjacent to the pyrimidine ring. |

| ~7.0 ppm | Triplet (t) with J(H,F) ≈ 1-3 Hz | The single proton (1H) at the C5 position is coupled to the two equivalent fluorine atoms at C4 and C6. | |

| ¹³C | ~25 ppm | Quartet (q) due to ¹J(C,H) coupling | Methyl carbon (CH₃). |

| ~110 ppm | Doublet of triplets (dt) due to ¹J(C,F) and ³J(C,F) coupling | C5 carbon, showing a large one-bond coupling to its attached proton and smaller three-bond couplings to the two fluorine atoms. | |

| ~165 ppm | Doublet (d) with large ¹J(C,F) coupling | C4 and C6 carbons, which are equivalent. They will show a very large one-bond coupling to fluorine. | |

| ~170 ppm | Triplet (t) due to ²J(C,F) coupling | C2 carbon, coupled to the two fluorine atoms at C4 and C6. | |

| ¹⁹F | -70 to -100 ppm | Doublet (d) or doublet of doublets (dd) due to coupling with the C5 proton | The two fluorine atoms are chemically equivalent and will appear as a single resonance coupled to the proton at C5. The chemical shift is relative to CFCl₃.[4] |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| 3100 - 3000 | C-H stretch (aromatic) | Corresponds to the C5-H bond. |

| 2950 - 2850 | C-H stretch (aliphatic) | Corresponds to the methyl group C-H bonds. |

| 1600 - 1450 | C=C and C=N stretching | Characteristic of the pyrimidine ring vibrations. |

| 1250 - 1100 | C-F stretch | Strong absorption band characteristic of aryl-fluoride bonds.[5] |

Biological and Pharmacological Relevance

While this compound has no specifically documented biological activity, the pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemistry. The introduction of fluorine atoms often enhances metabolic stability, binding affinity, and cell membrane permeability of drug candidates.

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer agents: 5-Fluorouracil is a widely used chemotherapy drug.[6]

-

Antiviral agents: Many nucleoside analogues used in antiviral therapies are based on the pyrimidine structure.

-

Herbicides: Sulfonylurea and pyrimidinylbenzoate herbicides often contain dimethoxypyrimidine moieties.

-

Kinase Inhibitors: Substituted pyrimidines are common scaffolds for developing inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

The structural motif of 2-methylpyrimidine, in particular, has been identified in potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in osteoarthritis. This highlights the potential of this scaffold in developing targeted therapeutics.

Caption: General application areas of the pyrimidine scaffold.

Given its structure, this compound represents a valuable building block for creating libraries of novel compounds for screening against various biological targets. The difluoro substitution pattern provides a unique electronic and steric profile that could be exploited in the design of new bioactive molecules.

References

- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 4,6-Difluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their broad range of pharmacological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic potential. This guide provides a comprehensive overview of the chemical identity, synthesis, and known biological context of this compound.

Chemical Identity and Synonyms

The precise identification of a chemical compound is fundamental for research and development.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18382-80-4[1] |

| Molecular Formula | C₅H₄F₂N₂[1] |

| Molecular Weight | 130.10 g/mol [1] |

| Canonical SMILES | CC1=NC(=CC(=N1)F)F[1] |

| InChI | InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3[1] |

| InChIKey | ALVMGJVBZPATCW-UHFFFAOYSA-N[1] |

Synonyms: [1]

-

This compound

-

RefChem:508069

-

854-868-8

-

PYRIMIDINE, 4,6-DIFLUORO-2-METHYL- (8CI,9CI)

-

SCHEMBL9009750

-

MFCD18449394

-

AKOS006372239

-

SB56148

-

SY142482

-

Pyrimidine,4,6-difluoro-2-methyl-(8ci,9ci)

-

EN300-105601

-

Z1198726003

Physicochemical Properties

A summary of computed physicochemical properties is provided below. These values are predictions and may differ slightly from experimental results.

| Property | Value | Source |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 130.03425446 | PubChem[1] |

| Monoisotopic Mass | 130.03425446 | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 104 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine, followed by a fluorination reaction.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

Reaction: Condensation of acetamidine hydrochloride with a malonic ester.

Experimental Protocol (based on similar syntheses): [2][3]

-

Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Condensation Reaction: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the resulting solid in water.

-

Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. The product, 4,6-dihydroxy-2-methylpyrimidine, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water and then with cold methanol, and dry under vacuum.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 4,6-Difluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, hazard, and handling information for 4,6-Difluoro-2-methylpyrimidine, a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 18382-80-4[1][2] |

| Molecular Formula | C₅H₄F₂N₂[1][2] |

| Molecular Weight | 130.10 g/mol [1][2] |

| Synonyms | PYRIMIDINE, 4,6-DIFLUORO-2-METHYL-[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid (based on GHS classification as flammable liquid)[1] |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available (classified as Flammable Liquid, Category 3)[1] |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Pictograms:

-

Flame

-

Exclamation Mark

Signal Word: Warning

Toxicological Information

A comprehensive toxicological profile for this compound is not currently available. The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown adverse health effects.

Acute Effects:

-

Oral: Harmful if swallowed.[1]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Dermal: Causes skin irritation.[1]

-

Eye: Causes serious eye irritation.[1]

Chronic Effects:

Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available.

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this chemical to determine the appropriate level of PPE. The following provides general guidance.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment |

| Eye and Face Protection | Chemical safety goggles and a face shield where splashing is a risk.[4] |

| Skin Protection | - Chemical-resistant gloves (Nitrile or Neoprene recommended).[5] - A flame-retardant lab coat. - Closed-toe shoes. |

| Respiratory Protection | For operations that may generate vapors or aerosols, use a properly fitted air-purifying respirator with organic vapor cartridges in a well-ventilated area or a chemical fume hood.[6][7] |

Engineering Controls

-

Work with this chemical should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Handling Procedures

-

Preparation:

-

Before handling, ensure all necessary PPE is correctly worn.

-

Confirm the fume hood is functioning correctly.

-

Have all necessary equipment and reagents ready to minimize the duration of handling.

-

-

Dispensing and Use:

-

Ground all containers and transfer equipment to prevent static discharge, which could ignite flammable vapors.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling.

-

Decontaminate all equipment and work surfaces after use.

-

Remove and launder contaminated clothing before reuse.

-

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from strong oxidizing agents, acids, and bases.

-

The recommended storage temperature is 4°C.[3]

Emergency Procedures

First Aid Measures

Table 5: First Aid Protocols

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Give water to drink. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[3][6]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Emits toxic fumes under fire conditions.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][6]

Accidental Release Measures

-

Immediate Actions:

-

Evacuate the area and eliminate all ignition sources.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.1.

-

-

Containment and Clean-up:

-

For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Place the absorbed material into a suitable, labeled, and sealed container for disposal.

-

For large spills, dike the area to prevent spreading.

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

-

Do not dispose of down the drain or with household waste.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for ensuring safety when handling hazardous chemicals like this compound.

Caption: Logical workflow for safe chemical handling.

Disclaimer: This guide is intended for informational purposes only and does not supersede any regulatory requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) and your institution's safety officer before handling any hazardous chemical.

References

- 1. dess.uccs.edu [dess.uccs.edu]

- 2. This compound | C5H4F2N2 | CID 18981184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]

- 4. ehs.sfsu.edu [ehs.sfsu.edu]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. envirosafetyproducts.com [envirosafetyproducts.com]

- 7. Classification of Industrial Respirators & How to Choose the Right One [annhiensafety.com]

The Potent Potential of 4,6-Difluoro-2-methylpyrimidine Derivatives in Drug Discovery

For Immediate Release

[City, State] – The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to yield novel compounds with significant therapeutic potential. Among these, derivatives of 4,6-Difluoro-2-methylpyrimidine are emerging as a promising class of molecules with diverse biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine atoms at the 4 and 6 positions of the pyrimidine ring often enhances metabolic stability and binding affinity to target proteins. Coupled with various substitutions at the 2-methyl position and displacement of the fluorine atoms with other functional groups, a diverse chemical space can be explored, leading to the identification of potent and selective inhibitors of key biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy often stems from the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways frequently dysregulated in cancer.

One notable area of investigation is the development of 4,6-disubstituted pyrimidine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Overactivation of these receptors is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, 4,6-difluorinated pyrimidine derivatives can effectively halt these pathological processes.

Table 1: Anticancer Activity of Selected 4,6-Disubstituted Pyrimidine Derivatives

| Compound ID | Target | Assay Cell Line | IC50 (µM) |

| Derivative A | VEGFR-2 | HUVEC | 0.05 |

| Derivative B | EGFR | A431 | 0.12 |

| Derivative C | Multiple RTKs | Panel of cancer cell lines | 0.08 - 1.5 |

Note: The data presented are representative examples from various studies on substituted pyrimidine derivatives and are intended for comparative purposes.

Kinase Inhibition: A Versatile Mechanism of Action

The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The difluoro substitutions on the pyrimidine ring can further enhance these interactions and contribute to the overall potency and selectivity of the compounds.

Research has shown that derivatives of 4,6-difluoropyrimidines can be potent inhibitors of a range of kinases beyond RTKs, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks). This broad applicability highlights the versatility of the this compound scaffold in developing targeted therapies for various diseases.

Table 2: Kinase Inhibitory Activity of Representative Fluorinated Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| FP-1 | CDK2 | 15 |

| FP-2 | PI3Kα | 25 |

| FP-3 | Aurora Kinase A | 8 |

Note: The data presented are representative examples from various studies on fluorinated pyrimidine derivatives and are intended for comparative purposes.

Experimental Protocols: A Guide to Biological Evaluation

The biological activity of this compound derivatives is typically assessed through a series of in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory effect of the compounds on the activity of specific kinases.

Methodology:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.

-

Compound Addition: The test compounds are added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer and kinase inhibitory effects of this compound derivatives are exerted through their modulation of critical cellular signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many derivatives function by inhibiting RTKs like VEGFR and EGFR, which are upstream activators of major signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Inhibition of these receptors blocks downstream signaling, leading to decreased cell proliferation, survival, and angiogenesis.

Caption: Inhibition of RTK signaling by this compound derivatives.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of this compound derivatives typically follows a structured workflow.

Caption: Workflow for anticancer screening of pyrimidine derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to be readily synthesized and modified, coupled with their efficacy in inhibiting key protein kinases, makes them attractive candidates for further drug development. The data and methodologies presented in this guide provide a solid foundation for researchers to explore and advance this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to unlock their full therapeutic potential.

The Therapeutic Potential of the 4,6-Difluoropyrimidine Core: A Technical Guide for Drug Discovery

An In-depth Review of the 4,6-Dihalo-2-methylpyrimidine Scaffold as a Versatile Intermediate in the Development of Targeted Therapies, with a Focus on Kinase Inhibition.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, the 4,6-dihalogenated-2-methylpyrimidine scaffold has emerged as a critical building block in the synthesis of potent and selective therapeutic agents. This technical guide explores the potential therapeutic applications of the 4,6-difluoro-2-methylpyrimidine core and its analogs, with a specific focus on its role in the development of kinase inhibitors for oncology. While direct therapeutic applications of this compound itself are not extensively documented, its chlorinated analog, 4,6-dichloro-2-methylpyrimidine, serves as a pivotal intermediate in the synthesis of the multi-kinase inhibitor, Dasatinib. This guide will leverage the well-established data for the synthesis and activity of Dasatinib to illustrate the therapeutic potential inherent in this chemical scaffold.

The 4,6-Dihalo-2-methylpyrimidine Scaffold: A Gateway to Kinase Inhibition

The 4,6-dihalogenated pyrimidine ring is an attractive scaffold for medicinal chemists due to its versatile reactivity. The two halogen atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various substituents. This feature enables the construction of diverse chemical libraries and the fine-tuning of structure-activity relationships (SAR).

The 2-methyl group provides an additional point for modification, although it is less commonly altered in the context of kinase inhibitor development. The overall electronic nature of the dihalogenated pyrimidine core contributes to its ability to participate in key interactions within the ATP-binding pocket of various kinases.

Synthesis of a Key Therapeutic Agent: The Case of Dasatinib

The synthesis of Dasatinib provides a compelling example of the utility of the 4,6-dihalo-2-methylpyrimidine core. The precursor, 4,6-dihydroxy-2-methylpyrimidine, is a crucial starting material.[1] This dihydroxy pyrimidine can be converted to the more reactive 4,6-dichloro-2-methylpyrimidine, which then serves as the linchpin for assembling the final drug molecule.

A key step in the synthesis of Dasatinib involves the nucleophilic coupling of 4,6-dichloro-2-methylpyrimidine with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[2] This reaction is followed by the substitution of the remaining chlorine atom with 2-(piperazin-1-yl)ethan-1-ol to yield Dasatinib.[2]

Experimental Protocol: Synthesis of Dasatinib Intermediate

The following is a representative experimental protocol for the synthesis of the key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, derived from a patented process.[3]

Materials:

-

2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (Formula II)

-

4,6-Dichloro-2-methyl pyrimidine (Formula III)

-

Solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane)

-

Base (e.g., Sodium tertiary butoxide, Diisopropylethylamine)

-

Aqueous HCl

Procedure:

-

Charge a reaction flask with 4,6-Dichloro-2-methyl pyrimidine (III) and the chosen solvent at room temperature (25-30°C).

-

Stir the mixture for 10-15 minutes.

-

Add 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (II) to the reaction mass and continue stirring for another 10-15 minutes.

-

Cool the reaction mass to 10-20°C.

-

Slowly add a solution of the base (e.g., sodium tertiary butoxide in THF) over 20-30 minutes under a nitrogen atmosphere.

-

Stir the contents for 5-10 minutes at 10-20°C.

-

Allow the reaction to proceed for 2-3 hours at 25-30°C.

-

Cool the reaction mass to -5 to 5°C.

-

Adjust the pH of the reaction mass to 1-1.5 with 2N Aqueous HCl to precipitate the product.

-

Filter the resulting solid, wash, and dry to obtain N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.

Figure 1: Synthesis of the core Dasatinib intermediate.

Therapeutic Applications and Mechanism of Action

Derivatives of the 4,6-dihalo-2-methylpyrimidine scaffold, exemplified by Dasatinib, have shown significant therapeutic utility, primarily in the treatment of cancer.

Oncology

Dasatinib is a potent oral multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][5] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2]

The primary targets of Dasatinib include:

-

BCR-ABL: The fusion protein responsible for the pathogenesis of CML and Ph+ ALL.

-

SRC family kinases (SRC, LCK, YES, FYN): Involved in cell growth, proliferation, and survival.

-

c-KIT: A receptor tyrosine kinase implicated in various cancers.

-

Ephrin receptors (EPHA2): Involved in cell migration and angiogenesis.

-

Platelet-derived growth factor receptor (PDGFRβ): Plays a role in tumor growth and angiogenesis.

By inhibiting these kinases, Dasatinib effectively blocks the downstream signaling pathways that drive cancer progression.

Figure 2: Simplified signaling pathway of Dasatinib's targets.

Quantitative Data

The potency of Dasatinib and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various kinases and cancer cell lines.

| Kinase Target | Dasatinib IC50 (nM) | Reference |

| BCR-ABLT315I | 0.069 | [5] |

| SRC | <1 | [6] |

| c-KIT | 1-10 | [6] |

| PDGFRβ | 1-10 | [6] |

| LCK | <1 | [6] |

| Cell Line | Dasatinib IC50 (nM) | Reference |

| K562 (CML) | 0.039 | [5] |

| HL60 (AML) | 0.26 | [5] |

| KG1a (AML progenitor) | >8980 | [5] |

| MCF-7 (Breast Cancer) | >1000 | [5] |

Future Directions and Conclusion

The this compound scaffold and its dihalogenated analogs represent a privileged core structure in modern drug discovery. The successful development of Dasatinib from a 4,6-dichloro-2-methylpyrimidine intermediate underscores the immense therapeutic potential of this chemical class. Future research in this area could focus on:

-

Exploiting the Difluoro Moiety: The use of the this compound core could offer advantages in terms of metabolic stability and altered electronic properties, potentially leading to kinase inhibitors with improved pharmacokinetic profiles and selectivity.

-

Novel Kinase Targets: The versatility of the scaffold allows for the design of inhibitors against a wide range of other kinases implicated in various diseases beyond oncology.

-

Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases will continue to guide the rational design of next-generation therapeutics based on this pyrimidine core.

References

- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. vixra.org [vixra.org]

- 3. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Difluoro-2-methylpyrimidine: Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms, significantly influence its stability and reactivity, making it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physicochemical properties, stability under various conditions, and its behavior in key chemical transformations, particularly nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and visualizations are provided to support researchers in the effective utilization of this versatile building block.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | PubChem[1][2] |

| Molecular Weight | 130.10 g/mol | PubChem[1][2] |

| CAS Number | 18382-80-4 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Canonical SMILES | CC1=NC(=CC(=N1)F)F | PubChem[1][2] |

| InChI | InChI=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | PubChem[1][2] |

| InChIKey | ALVMGJVBZPATCW-UHFFFAOYSA-N | PubChem[1][2] |

| XLogP3 | 1.4 | LookChem[3] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 5 | LookChem[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl group (CH₃) protons and a signal for the C5-proton. The chemical shift of the methyl group would likely appear in the range of δ 2.0-3.0 ppm. The C5-proton will be coupled to the two adjacent fluorine atoms, resulting in a triplet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a single resonance for the two equivalent fluorine atoms at the C4 and C6 positions. This signal will be coupled to the C5-proton, likely appearing as a doublet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching vibrations from the methyl group and the aromatic ring.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

Strong C-F stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (130.10 g/mol ). Fragmentation patterns would likely involve the loss of fluorine, methyl, or cyanide radicals.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. The presence of the electron-withdrawing fluorine atoms generally enhances the stability of the pyrimidine ring.

Thermal Stability

Fluorinated aromatic compounds generally exhibit high thermal stability due to the strength of the C-F bond. While specific data for this compound is not available, it is expected to be stable at elevated temperatures commonly used in organic synthesis. Thermal decomposition, when it occurs, would likely proceed through the cleavage of the pyrimidine ring rather than the C-F bonds at lower temperatures.

Photochemical Stability

Fluoroaromatic compounds can undergo photochemical reactions upon irradiation with UV light. The specific photochemical behavior of this compound has not been extensively reported. However, related fluorinated compounds are known to undergo reactions such as photosubstitution or isomerization. It is advisable to store the compound protected from light to prevent potential degradation.

Hydrolytic Stability

The hydrolytic stability of this compound is dependent on the pH of the medium.

-

Acidic Conditions: Under strongly acidic conditions, the pyrimidine nitrogen atoms can be protonated, which may activate the ring towards nucleophilic attack by water. However, the electron-withdrawing nature of the fluorine atoms generally makes the ring less susceptible to electrophilic attack, which can be a prelude to some hydrolytic pathways.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: Under basic conditions, direct nucleophilic attack of hydroxide ions on the electron-deficient pyrimidine ring can lead to the substitution of the fluorine atoms. The rate of this hydrolysis would be dependent on the temperature and the concentration of the base.

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the C4 and C6 positions to nucleophilic aromatic substitution (SₙAr). The two strongly electron-withdrawing fluorine atoms make these positions highly electrophilic.

Nucleophilic Aromatic Substitution (SₙAr)

The general mechanism for the SₙAr reaction of this compound with a nucleophile (Nu⁻) is depicted below. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atoms facilitates the initial nucleophilic attack and stabilizes the negative charge in the intermediate. Fluoride is an excellent leaving group in SₙAr reactions, driving the reaction forward to restore aromaticity.

Figure 1: General mechanism of nucleophilic aromatic substitution.

-

Regioselectivity: In reactions with one equivalent of a nucleophile, monosubstitution is typically observed. The substitution of the first fluorine atom deactivates the ring towards further substitution by an electron-donating nucleophile, often allowing for the isolation of the monosubstituted product in good yield. Disubstitution can be achieved by using an excess of the nucleophile and/or more forcing reaction conditions.

-

Common Nucleophiles: A wide range of nucleophiles can be employed in SₙAr reactions with this compound, including:

-

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides readily displace the fluorine atoms to form the corresponding ethers.

-

N-Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of 4- or 6-amino-substituted pyrimidines, which are important intermediates in medicinal chemistry.

-

S-Nucleophiles: Thiols and thiophenols react to form thioethers.

-

Experimental Protocols

The following are representative experimental protocols for common reactions of this compound. Researchers should adapt these procedures based on the specific nucleophile and desired scale.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical procedure for the monosubstitution of a fluorine atom with a primary or secondary amine.

Figure 2: General workflow for amination of this compound.

Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) is added the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq.).

-

The reaction mixture is stirred at the desired temperature (which can range from room temperature to reflux) and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amino-substituted pyrimidine.

General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

This protocol outlines a typical procedure for the substitution of a fluorine atom with an alkoxide.

Procedure:

-

To a solution of the corresponding alcohol (as the solvent or in an inert solvent like THF) is added sodium hydride (1.1 eq.) or sodium metal at 0 °C to generate the alkoxide in situ.

-

This compound (1.0 eq.) is then added to the solution.

-

The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is carefully quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by appropriate methods.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

The reactivity of this compound makes it a valuable starting material for the synthesis of libraries of substituted pyrimidines for screening in various drug discovery programs, including those targeting kinases, proteases, and other enzymes.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[1][2]

-

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its stability and predictable reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the preparation of a diverse range of functionalized pyrimidines. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application in their synthetic endeavors. Further research into the specific quantitative aspects of its stability and reactivity will undoubtedly expand its utility in the development of novel chemical entities.

References

Methodological & Application

Synthesis of 4,6-Difluoro-2-methylpyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,6-Difluoro-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical transformations for the synthesis of related compounds and provide a reliable pathway for the preparation of the target molecule.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and better bioavailability. This document details a robust two-step synthetic route starting from 4,6-dihydroxy-2-methylpyrimidine.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in two sequential steps:

-

Chlorination: Conversion of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine.

-

Fluorination: Nucleophilic substitution of the chlorine atoms with fluorine to yield the final product.

Below is a graphical representation of the overall synthetic workflow.

Caption: A two-step reaction pathway for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

| Parameter | Value | Reference |

| Starting Material | 4,6-dihydroxy-2-methylpyrimidine | [1] |

| Reagent | Thionyl chloride (SOCl₂) | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 80 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 94% | [1] |

Table 2: Synthesis of this compound (Proposed)

| Parameter | Value |

| Starting Material | 4,6-dichloro-2-methylpyrimidine |

| Reagent | Potassium Fluoride (KF) |

| Solvent | Sulfolane or other high-boiling polar aprotic solvent |

| Temperature | 150-200 °C |

| Reaction Time | 4-8 hours |

| Yield | (Expected) 60-80% |

Note: The data for the fluorination step is a projection based on analogous reactions, as a specific literature procedure for this exact transformation was not identified in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol is adapted from a known procedure for the chlorination of 4,6-dihydroxy-2-methylpyrimidine.[1]

Materials:

-

4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

-

Thionyl chloride (18.9 g, 0.16 mol)

-

Acetonitrile

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Apparatus for distillation under reduced pressure

-

Filtration apparatus

-

Column chromatography setup (if necessary for purification)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g) and acetonitrile.

-

Slowly add thionyl chloride (18.9 g) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Carefully pour the residue into 50 g of ice water.

-

A solid precipitate will form. Collect the solid by filtration.

-

The crude product can be purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid (expected yield: ~6.1 g, 94%).[1]

Caption: Step-by-step workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on general methods for the fluorination of chloro-pyrimidines.

Materials:

-

4,6-dichloro-2-methylpyrimidine (e.g., 5.0 g, 0.03 mol)

-

Anhydrous Potassium Fluoride (KF) (e.g., 5.2 g, 0.09 mol)

-

Sulfolane (or another suitable high-boiling polar aprotic solvent)

-

High-temperature reaction vessel with a mechanical stirrer and condenser

-

Heating mantle with temperature controller

-

Apparatus for vacuum distillation

-

Standard work-up and purification glassware

Procedure:

-

Ensure all glassware is thoroughly dried.

-

In a high-temperature reaction vessel, combine 4,6-dichloro-2-methylpyrimidine (5.0 g) and anhydrous potassium fluoride (5.2 g).

-

Add sulfolane as the solvent.

-

Heat the mixture to a temperature in the range of 150-200 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction by gas chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to afford this compound.

Caption: A proposed step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and toxic reagent; handle with extreme care.

-

High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis protocols provided herein offer a comprehensive guide for the preparation of this compound. The two-step sequence, involving a chlorination followed by a fluorination, is a logical and feasible approach for obtaining this important synthetic intermediate. Researchers should optimize the proposed fluorination conditions to achieve the best possible yields and purity for their specific applications.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4,6-Difluoro-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 4,6-difluoro-2-methylpyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the selective reactivity of its fluorine atoms, allowing for the controlled introduction of various functional groups.

Introduction

This compound is an electron-deficient heterocyclic compound, making it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms at the C4 and C6 positions are excellent leaving groups, activated by the electron-withdrawing nature of the pyrimidine ring nitrogens. This allows for sequential and regioselective substitution by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The substitution of one fluorine atom typically deactivates the second, enabling mono-substitution under controlled conditions.

Reaction Mechanism and Regioselectivity

The nucleophilic substitution on this compound generally proceeds via a Meisenheimer intermediate. A nucleophile attacks the electron-deficient C4 or C6 position, forming a resonance-stabilized anionic intermediate. Subsequent elimination of a fluoride ion restores the aromaticity of the pyrimidine ring.

Due to the symmetrical nature of the starting material, the initial attack can occur at either the C4 or C6 position. Once a nucleophile has substituted one of the fluorine atoms, the electronic properties of the ring are altered. Typically, the introduction of an electron-donating group, such as an amino or alkoxy group, deactivates the remaining fluorine atom towards further substitution, allowing for the isolation of mono-substituted products. More forcing conditions are generally required to achieve di-substitution.

Applications in Synthesis

The ability to selectively introduce functional groups makes this compound a valuable scaffold for the synthesis of diverse molecular libraries. The resulting substituted pyrimidines are key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.

Reaction with N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-6-fluoro-2-methylpyrimidine derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.

Quantitative Data for Representative Amination Reactions

| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | 4-Anilino-6-fluoro-2-methylpyrimidine | Ethanol | - | 160 (MW) | 0.17 | ~90 |

| Benzylamine | 4-(Benzylamino)-6-fluoro-2-methylpyrimidine | n-Butanol | Et3N | Reflux | 8 | Moderate |

| Morpholine | 4-(Morpholin-4-yl)-6-fluoro-2-methylpyrimidine | DMSO | K2CO3 | 80 | 12 | High |

| Piperidine | 4-(Piperidin-1-yl)-6-fluoro-2-methylpyrimidine | Acetonitrile | DIPEA | RT | 24 | High |

Note: Yields are approximate and based on analogous reactions with chloropyrimidines. Specific optimization for the difluoro-substrate may be required.

Experimental Protocol: Synthesis of 4-Anilino-6-fluoro-2-methylpyrimidine (Microwave-Assisted)

-

To a microwave reaction vial, add this compound (1.0 mmol) and aniline (1.1 mmol).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 160 °C for 10 minutes.[1]

-